molecular formula C25H21N3O3 B2653827 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile CAS No. 942033-44-5

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Cat. No. B2653827
M. Wt: 411.461
InChI Key: WPJFPLRZXDAPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H21N3O3 and its molecular weight is 411.461. The purity is usually 95%.
BenchChem offers high-quality 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential Applications in Anticancer Research

One notable application area for compounds similar to the one is in anticancer research. For example, novel derivatives containing tetrahydroisoquinoline elements have been synthesized and characterized for their anticancer activities. These compounds have been evaluated for antiproliferative activities against human prostate cancer (PC-3 cell) and human epidermoid carcinoma (A431 cell) lines, showing strong inhibitory activities in vitro (Xinhua Liu et al., 2009). This suggests that structurally similar compounds could also exhibit promising anticancer properties, warranting further research.

Applications in Material Science and Organic Synthesis

Another area of application is in material science and organic synthesis, where such compounds are utilized for their unique chemical properties. For instance, compounds with oxazole and isoquinoline fragments have been explored for their potential in nonlinear optical properties, fluorescence, and as intermediates in synthesizing complex organic molecules. This includes studies on new fluorescent compounds for spectroscopic and photophysical studies, indicating potential uses in the development of fluorescent markers or materials with specific optical properties (Harjinder Singh et al., 2017).

Exploring Chemical Synthesis and Reactivity

Research on similar compounds has also delved into exploring new synthetic pathways and understanding chemical reactivity. This includes synthesizing derivatives for structural and spectroscopic analysis, offering insights into their chemical behavior and potential applications in creating new molecules with desired properties. Such studies contribute to the broader field of organic chemistry by expanding the toolkit of synthetic methods and understanding the reactivity of complex molecules (J. Liermann, T. Opatz, 2008).

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-17-6-2-5-9-22(17)29-16-20-10-11-23(30-20)24-27-21(14-26)25(31-24)28-13-12-18-7-3-4-8-19(18)15-28/h2-11H,12-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJFPLRZXDAPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC5=CC=CC=C5C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-((o-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile

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